molecular formula C29H24BrN3O3 B14950370 N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide

N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide

Katalognummer: B14950370
Molekulargewicht: 542.4 g/mol
InChI-Schlüssel: YODADSLXDHYQDP-DXJNIWACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide is a complex organic compound with the molecular formula C26H27N3O3 This compound is characterized by its intricate structure, which includes a benzyloxy group, a bromobenzylidene moiety, and a hydrazinylcarbonyl linkage

Vorbereitungsmethoden

The synthesis of N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-isocyanatobenzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions, particularly on the aromatic rings, can introduce various substituents such as nitro, halogen, or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The benzyloxy and bromobenzylidene groups may play a crucial role in binding to these targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C29H24BrN3O3

Molekulargewicht

542.4 g/mol

IUPAC-Name

N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-3-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C29H24BrN3O3/c30-25-14-15-27(36-20-22-10-5-2-6-11-22)24(17-25)19-31-33-29(35)23-12-7-13-26(18-23)32-28(34)16-21-8-3-1-4-9-21/h1-15,17-19H,16,20H2,(H,32,34)(H,33,35)/b31-19-

InChI-Schlüssel

YODADSLXDHYQDP-DXJNIWACSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.